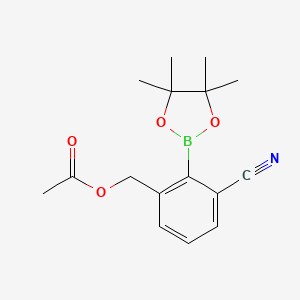
3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a cyano group, a benzyl acetate moiety, and a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate typically involves the following steps:
Formation of the Boronic Ester: The starting material, 3-cyanobenzyl alcohol, is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.
Acetylation: The resulting boronic ester is then acetylated using acetic anhydride and a catalyst such as pyridine. This step introduces the acetate group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
科学的研究の応用
3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
作用機序
The mechanism of action of 3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate involves its ability to undergo various chemical transformations. The boronic ester moiety allows it to participate in cross-coupling reactions, forming new carbon-carbon bonds. The cyano group can be transformed into other functional groups, providing versatility in synthetic applications. The acetate group serves as a protecting group, which can be removed under specific conditions to reveal the active site of the molecule.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester structure but with an aniline group instead of a cyano group.
Pinacolborane: Contains a dioxaborolane ring but lacks the cyano and benzyl acetate moieties.
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate): Similar structure but with a tert-butyl group.
Uniqueness
3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of the cyano group allows for further functionalization, while the boronic ester moiety enables cross-coupling reactions. The acetate group offers protection and can be selectively removed, making this compound highly versatile in synthetic chemistry.
特性
CAS番号 |
1269411-17-7 |
|---|---|
分子式 |
C16H20BNO4 |
分子量 |
301.1 g/mol |
IUPAC名 |
[3-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C16H20BNO4/c1-11(19)20-10-13-8-6-7-12(9-18)14(13)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3 |
InChIキー |
JSMZOJJCHMNQTI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C#N)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13350811.png)
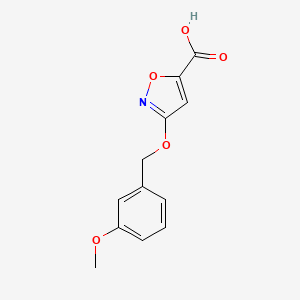
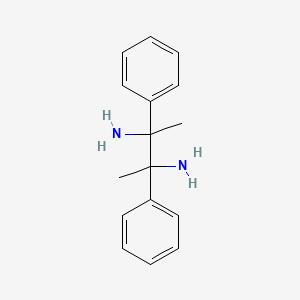
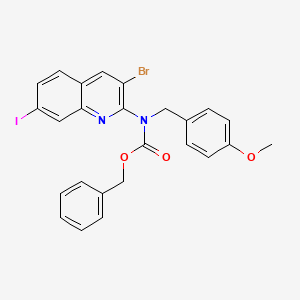
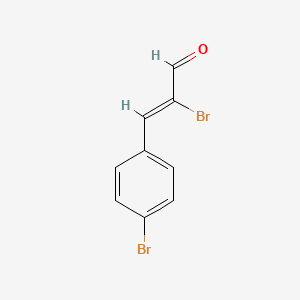

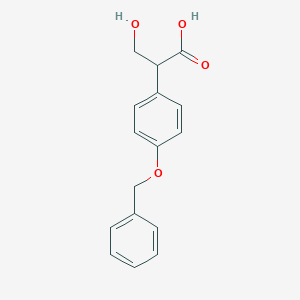
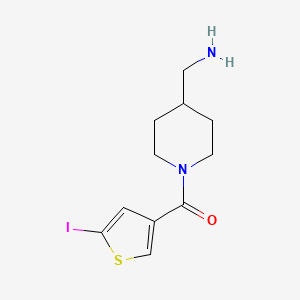
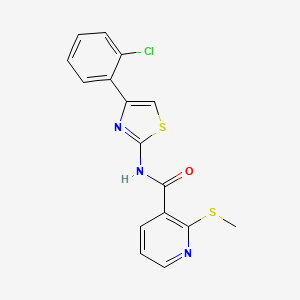
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
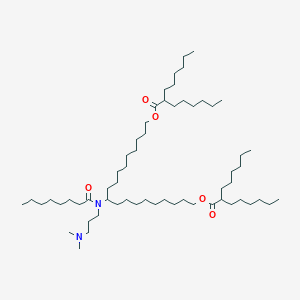
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)

